molecular formula C15H15NO4S B6379115 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol CAS No. 1261987-47-6

5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol

Cat. No.: B6379115
CAS No.: 1261987-47-6
M. Wt: 305.4 g/mol
InChI Key: RALWXXFCIOSAAB-UHFFFAOYSA-N
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is an organic compound that features a phenolic group, a formyl group, and a dimethylsulfamoyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol typically involves the following steps:

    Formation of the Dimethylsulfamoyl Group: This can be achieved by reacting 2-aminophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the dimethylsulfamoyl-substituted phenol is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 5-(2-N,N-Dimethylsulfamoylphenyl)-2-carboxyphenol.

    Reduction: 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxymethylphenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol involves its interaction with various molecular targets:

    Phenolic Group: Can form hydrogen bonds and participate in redox reactions.

    Formyl Group: Can act as an electrophile in nucleophilic addition reactions.

    Dimethylsulfamoyl Group: Can enhance the solubility and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a formyl group.

    5-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol: Similar but has a methyl group instead of a formyl group.

Uniqueness

5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a dimethylsulfamoyl group on the same aromatic ring, which allows it to participate in a diverse range of chemical reactions and applications.

Properties

IUPAC Name

2-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(2)21(19,20)15-6-4-3-5-13(15)11-7-8-12(10-17)14(18)9-11/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALWXXFCIOSAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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